![molecular formula C49H52F6N3P3Ru B2876930 Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate CAS No. 776230-17-2](/img/new.no-structure.jpg)
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate: is a complex organometallic compound featuring a ruthenium center coordinated to a cyclopentadienyl ring and two diphenylphosphino-6-T-butylpyridine ligands[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... This compound is known for its unique structural and electronic properties, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cyclopentadienyl ruthenium(II) chloride with acetonitrile and diphenylphosphino-6-T-butylpyridine ligands under controlled conditions[_{{{CITATION{{{1{Acetonitrilebis[2-diphenylphosphino-6-t-butylpyridine ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh93edd2c4?context=bbe). The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination[{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... The resulting product is then purified to obtain the desired complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining stringent quality control measures. Large-scale reactors equipped with advanced monitoring systems are used to ensure consistent product quality. The process also includes rigorous purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... These reactions are often facilitated by specific reagents and conditions to achieve the desired outcomes.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction Reactions: : Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution Reactions: : Various electrophiles and nucleophiles can be employed to achieve substitution at the ruthenium center.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different ligands or functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Catalysis: : It is used as a catalyst in various organic synthesis reactions, such as hydrogenation and cross-coupling reactions.
Biology: : The compound is employed in biological studies to investigate enzyme mechanisms and interactions with biomolecules.
Industry: : The compound is utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to coordinate to various substrates and intermediates, facilitating chemical transformations. The ruthenium center plays a crucial role in these processes, interacting with molecular targets and pathways to achieve the desired reactions.
Comparison with Similar Compounds
This compound is unique due to its specific ligand structure and ruthenium center[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... Similar compounds include other ruthenium-based metallocenes and cyclopentadienyl complexes, but this particular compound stands out for its unique combination of ligands and reactivity.
List of Similar Compounds
Cyclopentadienylruthenium(II) chloride
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]ruthenium(II) chloride
Cyclopentadienylruthenium(II) hexafluorophosphate
Properties
CAS No. |
776230-17-2 |
|---|---|
Molecular Formula |
C49H52F6N3P3Ru |
Molecular Weight |
990.96 |
IUPAC Name |
acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-3H,4H2;1H3;;/q;;-1;;-1;+2 |
InChI Key |
QAAKGHPBPIWTQN-UHFFFAOYSA-N |
SMILES |
CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


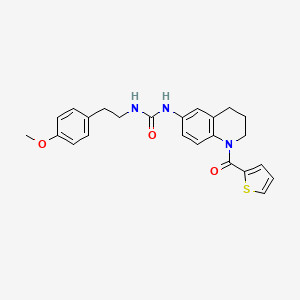
![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)
![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)
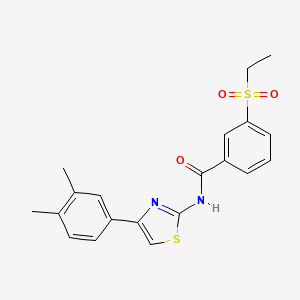
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2876855.png)
![3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)
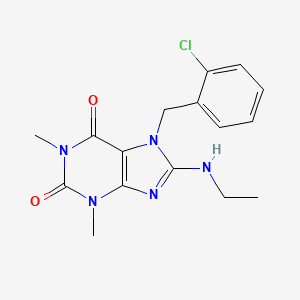
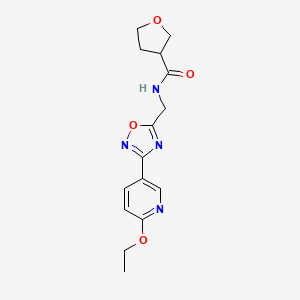
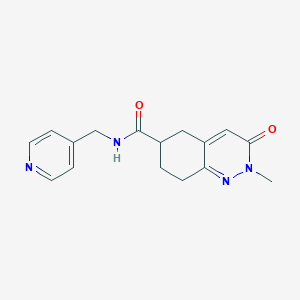
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2876862.png)

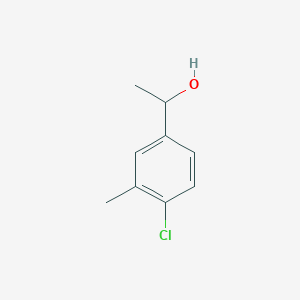
![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)
